molecular formula C16H12N2O3 B2761846 N-(2-phenoxyphenyl)isoxazole-5-carboxamide CAS No. 941869-13-2

N-(2-phenoxyphenyl)isoxazole-5-carboxamide

Cat. No.: B2761846
CAS No.: 941869-13-2
M. Wt: 280.283
InChI Key: JSBLUXHPKXZLNY-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)isoxazole-5-carboxamide is a compound with the molecular formula C16H12N2O3 and a molecular weight of 280.283. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential.

Scientific Research Applications

N-(2-phenoxyphenyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

Target of Action

It is known that isoxazole derivatives have a wide range of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Isoxazole derivatives have been shown to exhibit potent to moderate activities against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce cell death.

Biochemical Pathways

Given the observed anticancer and antioxidant activities of isoxazole derivatives , it can be inferred that these compounds may interfere with pathways related to cell proliferation, apoptosis, and oxidative stress.

Pharmacokinetics

A nano-emulgel strategy has been used to improve the permeability of potent isoxazole-carboxamide derivatives into cancer cells , suggesting that similar strategies could be employed to enhance the bioavailability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.

Result of Action

This compound and other isoxazole-carboxamide derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed potent activity against HeLa and Hep3B cancer cell lines . These results suggest that this compound may exert its effects by inhibiting cell proliferation or inducing cell death in cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of anticancer drugs can be affected by factors such as the tumor microenvironment, the presence of drug transporters, and the development of drug resistance . Moreover, the use of a nano-emulgel strategy has been shown to improve the cellular permeability of isoxazole-carboxamide derivatives , suggesting that drug delivery strategies can also influence the action, efficacy, and stability of this compound.

Safety and Hazards

As a research chemical, “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” should be handled with care to avoid direct contact and inhalation . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

The future directions for “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” and similar compounds involve further exploration of their potential applications. For instance, these compounds have shown promising results as COX inhibitors and antimicrobial agents . Additionally, they have been evaluated for their anticancer properties, with some compounds showing potent activities against various cancer cell lines . The use of nanotechnology to improve the effectiveness of these compounds is also a promising area of research .

Biochemical Analysis

Cellular Effects

N-(2-phenoxyphenyl)isoxazole-5-carboxamide has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of N-(2-phenoxyphenyl)isoxazole-5-carboxamide typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation, alternative metal-free synthetic routes have been developed . These methods often involve the use of aromatic aldehydes and nitroacetic esters as starting materials .

Chemical Reactions Analysis

N-(2-phenoxyphenyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

N-(2-phenoxyphenyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the same isoxazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: These compounds contain a thiazole ring instead of an isoxazole ring and exhibit different biological activities.

This compound is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows it to interact with different molecular targets and pathways compared to other isoxazole and thiazole derivatives .

Properties

IUPAC Name

N-(2-phenoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16(15-10-11-17-21-15)18-13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBLUXHPKXZLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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